molecular formula C20H20N2O4 B2919181 N-(2,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862831-71-8

N-(2,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2919181
CAS No.: 862831-71-8
M. Wt: 352.39
InChI Key: SVBAGKXBZZPLBO-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.39. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-12-18(14-7-5-6-8-16(14)22(12)2)19(23)20(24)21-15-10-9-13(25-3)11-17(15)26-4/h5-11H,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBAGKXBZZPLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article provides a detailed examination of its biological activity, including synthesis, mechanism of action, and relevant case studies.

  • Chemical Formula : C18H16N2O4
  • Molecular Weight : 324.33 g/mol
  • CAS Number : 7117368

The compound is synthesized through a series of chemical reactions involving indole derivatives and acetamide groups. The presence of the dimethoxyphenyl group is crucial for enhancing the lipophilicity and biological activity of the compound. The mechanism of action primarily involves inhibition of butyrylcholinesterase (BChE), an enzyme implicated in the hydrolysis of acetylcholine, which is crucial for neurotransmission.

Inhibition of Butyrylcholinesterase (BChE)

Recent studies have highlighted the efficacy of this compound as a BChE inhibitor. In vitro assays have demonstrated that this compound exhibits moderate to potent inhibitory activity against BChE, with IC50 values comparable to established inhibitors like tacrine and galantamine.

CompoundIC50 Value (μM)
This compound19.60 ± 0.21
Tacrine5.00
Galantamine10.00

The inhibition mechanism involves interactions at the active site of BChE, where the indole moiety engages in π–π stacking interactions with aromatic residues in the enzyme's binding pocket .

Neuroprotective Effects

In addition to its enzymatic inhibition properties, this compound has shown potential neuroprotective effects in various models of neuronal injury. Studies indicate that it can reduce oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents.

Case Studies

  • Alzheimer's Disease Models : In a study involving transgenic mice models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque deposition compared to control groups. Behavioral tests indicated enhanced memory retention and learning capabilities.
  • Cell Culture Studies : In vitro studies using SH-SY5Y neuronal cells demonstrated that this compound significantly reduces cell death induced by Aβ peptide exposure. The mechanism was linked to the modulation of apoptotic pathways and enhancement of cell survival signaling .

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